Compound Description: This compound is a potent and selective BACE1 inhibitor discovered and characterized in a study focusing on developing treatments for Alzheimer's disease. [] The researchers used structure-based drug design targeting the flap region of BACE1, which differs in shape and flexibility compared to BACE2. [] This compound exhibited high selectivity for BACE1 over BACE2. []
Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. [] A highly sensitive analytical method utilizing UPLC-QDa was developed to quantify this impurity at trace levels. []
Compound Description: This compound was unexpectedly synthesized via ring closure of a thiosemicarbazide precursor in the presence of sulfuric acid. [] It displayed promising antimicrobial activity against both Listeria monocytogenes and Escherichia coli, comparable to that of ampicillin and vancomycin. []
Compound Description: This compound, also known as lapatinib (Tykerb), is a tyrosine kinase inhibitor used for treating advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [] Studies have shown that lapatinib is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) and inhibits various efflux and uptake transporters, influencing its disposition and potential drug interactions. [, , ] Research also indicates that lapatinib induces estrogen receptor (ER) signaling in tumor biopsies, potentially leading to acquired resistance. [] Co-administration of ER and ErbB2 inhibitors could serve as a preventative measure for resistance development. []
Compound Description: This compound is a potent and selective histone deacetylase (HDAC) class I inhibitor. [] It exhibited strong antitumor activity in vitro and in vivo against human myelodysplastic syndrome (SKM-1) cell line and xenograft models, respectively. [] The compound induced apoptosis and cell cycle arrest, showing a favorable pharmacokinetic profile and low hERG channel inhibition. []
Compound Description: This compound's crystal structure has been analyzed, revealing details about its molecular geometry and intermolecular interactions. [] The pyrimidine and benzene rings within the molecule are not coplanar, and the structure exhibits intramolecular hydrogen bonding. []
Compound Description: This compound is an intermediate in the synthesis of Rosuvastatin, a drug used to treat high cholesterol. [] A study was conducted to establish an HPLC method for the content determination of this intermediate and its related substances. []
N-(4-nitro-2-sulfamoyl-phenyl)malonamic acid methyl ester and N-(4-amino-2-sulfamoyl-phenyl)malonamic acid methyl ester []
Compound Description: These compounds are intermediates in the synthesis of Setorobubiru, a drug used to treat hepatitis C. [] The paper describes a novel process for the preparation of these intermediates. []
Compound Description: This compound is a potent muscle relaxant and anticonvulsant agent. [] Its structure-activity relationship was investigated, highlighting the importance of the 3-amino moiety and substituents on the isoxazole ring for its biological activity. [] Specifically, the (+)-isomer of this compound exhibited greater potency compared to its (-)-isomer. []
Compound Description: This series of bi-heterocyclic propanamides demonstrated potent urease inhibitory activity. [] These compounds exhibited low cytotoxicity in hemolysis assays, suggesting their potential as therapeutic agents. [] Molecular docking studies corroborated the in vitro enzyme inhibition data, further supporting their mechanism of action. []
Compound Description: This compound is a potent and selective covalent inhibitor of JNK3. [] It demonstrated nanomolar potency in a radiometric kinase assay and displayed high metabolic stability in human liver microsomes. [] The compound's selectivity was confirmed through a panel of 410 kinases, and its covalent binding to JNK3's Cys-154 residue was verified through mass spectrometry. [] Furthermore, a photocaged version of this compound showed a 10-fold decrease in intracellular JNK3 binding affinity, highlighting its potential for spatiotemporal control of JNK3 activity. []
Compound Description: This compound is an intermediate in the synthesis of Rosuvastatin. [] A novel and efficient method for its preparation is described, involving a Wittig reaction followed by hydrolysis. [] This method offers advantages such as low cost, mild reaction conditions, and reduced waste generation. []
Compound Description: This compound is a potent anticancer agent that displayed significant cytotoxicity against the human glioblastoma U-87 cell line. [, ] It also showed moderate antioxidant activity using the DPPH radical scavenging method. [, ]
Compound Description: This series of compounds exhibited promising antimicrobial activity against a range of pathogenic microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Vibrio cholerae, and Candida albicans. [] These compounds also displayed favorable in silico ADMET properties, suggesting their potential as therapeutic candidates. []
Compound Description: This compound is a potent and selective dual antagonist of adenosine A1 and A2A receptors. [] It demonstrated efficacy in animal models of Parkinson's disease (PD) by ameliorating catalepsy and potentiating L-DOPA-induced rotational behavior. [] Moreover, ASP5854 exhibited neuroprotective effects and enhanced cognitive function in these models. []
N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103) and 5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064) []
Compound Description: These compounds are biased negative allosteric modulators of the chemokine receptor CXCR3. [] They demonstrated probe-dependent inhibition of CXCR3 signaling, suggesting their potential for selective modulation of chemokine responses. [] Structural studies identified key amino acid residues in CXCR3 involved in modulator binding and signal transduction. []
Compound Description: This compound acts as a selective transient receptor potential vanilloid 4 (TRPV4) blocker. [] It effectively inhibited TRPV4-dependent contractions in human bronchial tissue, suggesting its potential in treating respiratory diseases. [] This study provided evidence that TRPV4 activation in human airways leads to contractions, which are dependent on the production of cysteinyl leukotrienes. []
Compound Description: CFT is a potent cocaine analog that exhibits high affinity for the dopamine transporter. [] Conformational analysis studies revealed that CFT adopts a conformation similar to cocaine, with a favorable electrostatic interaction between the ammonium hydrogen and the carbonyl group of the carbomethoxy moiety. [] This conformation is thought to be important for its activity as a dopamine reuptake blocker. []
-(4-isobutylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, 2-(2-(2,6-dichlorophenylamino)phenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, and 2-(1-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide []
Compound Description: These three novel coumarin derivatives were investigated for their potential in treating CNS disorders. [] They exhibited significant anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects in mice. [] These compounds also decreased spontaneous motor activity and elevated serum gamma-aminobutyric acid (GABA) levels, suggesting their potential to modulate neurotransmission. []
N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine and bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy] phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine []
Compound Description: These two compounds are identified impurities in the synthesis of lapatinib, an anticancer drug. [] The paper describes their synthesis and characterization, providing valuable information for quality control during lapatinib production. [] Their presence as impurities underscores the importance of understanding and controlling potential side reactions during drug synthesis. []
N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4j) and N-((2-bromo-5-fluorophenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4l) []
Compound Description: These compounds belong to a series of novel aniline thiourea derivatives investigated for their herbicidal activity. [] Both compounds demonstrated strong herbicidal activity against various weeds, including Digitaria adscendens and Amaranthus retroflexus. [] They also exhibited significant inhibition of root growth in Brassica napus L. and potent in vivo inhibition of acetohydroxyacid synthase (AHAS) enzyme activity. [] Molecular docking studies provided insights into their potential mechanism of action as AHAS inhibitors. []
Compound Description: This compound is a selective antagonist of the serotonin 5-HT5A receptor. [] In goldfish, it dose-dependently reduced startle rates, both with and without prepulse, suggesting a role for the 5-HT5A receptor in sensorimotor gating. [] Further investigation revealed that SB-699551 attenuated auditory-evoked postsynaptic potentials in the Mauthner cell, the decision-making neuron of the startle circuit, by reducing input resistance. []
Compound Description: This compound is a glycine transporter 1 (GlyT1) inhibitor that exhibited significant antiallodynia effects in various neuropathic pain models in mice. [] These effects were mediated through spinal glycine receptor α3 activation. [] Interestingly, inhibiting glycinergic neuronal activity with ORG25935 during the initial four days after nerve injury was ineffective, whereas inhibiting it afterward provided protection against allodynia development. []
Compound Description: This compound was used as a model P-glycoprotein (Pgp) substrate to investigate the time required to reach brain equilibrium after subcutaneous administration in rats. [] The study aimed to understand the impact of blood-brain barrier permeability, plasma protein binding, and brain tissue binding on drug distribution in the central nervous system. [] Results showed that CCSF (cerebrospinal fluid concentration) could potentially be a better predictor of brain unbound concentration compared to plasma unbound concentration for efflux substrates like CP-141938. []
Compound Description: NFPS served as a model compound in a study investigating the time required to achieve brain equilibrium after subcutaneous administration in rats. [] Classified as a slow brain-penetrating compound, NFPS helped researchers understand the influence of various factors, such as blood-brain barrier permeability and tissue binding, on drug distribution in the central nervous system. []
Compound Description: This compound is a glycine transporter 2 (GlyT2) inhibitor that demonstrated significant antiallodynia effects in various neuropathic pain models in mice. [] Its mechanism of action involves enhancing spinal glycinergic neurotransmission, ultimately reducing pain perception. [] This finding highlights the therapeutic potential of targeting GlyT2 for pain management. []
Compound Description: ALX1393 is a glycine transporter 2 (GlyT2) inhibitor that produces a significant antiallodynia effect in several neuropathic pain models in mice. [] This effect is mediated through the activation of spinal glycine receptor α3, suggesting that enhancing glycinergic neurotransmission could be a potential therapeutic strategy for managing neuropathic pain. []
Compound Description: DPC 681 is a peptide-like human immunodeficiency virus (HIV) protease inhibitor that was evaluated in phase I clinical trials. [] Studies revealed that it acts as both a potent inhibitor and a strong inducer of CYP3A4, a major drug-metabolizing enzyme. [] This dual action is attributed to DPC 681's ability to induce CYP3A4 expression while simultaneously undergoing mechanism-based inactivation by the same enzyme. [] Consequently, DPC 681 exhibits significant autoinduction of its metabolism, leading to a substantial decrease in its exposure in vivo. []
Compound Description: DFU is a cyclooxygenase-2 (COX-2) inhibitor investigated for its role in gastric mucosal defense in rats. [] When administered alongside nitric oxide synthase (NOS) inhibitors or after capsaicin-induced afferent neuron ablation, DFU caused significant gastric damage. [] This finding suggests that endogenous NO, prostaglandins, and afferent neurons work together to maintain gastric mucosal integrity, and that both COX-1 and COX-2 contribute to this process. [] Notably, co-administration of prostaglandin E2 reversed the damage induced by DFU, further supporting the importance of prostaglandins in gastric mucosal defense. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.